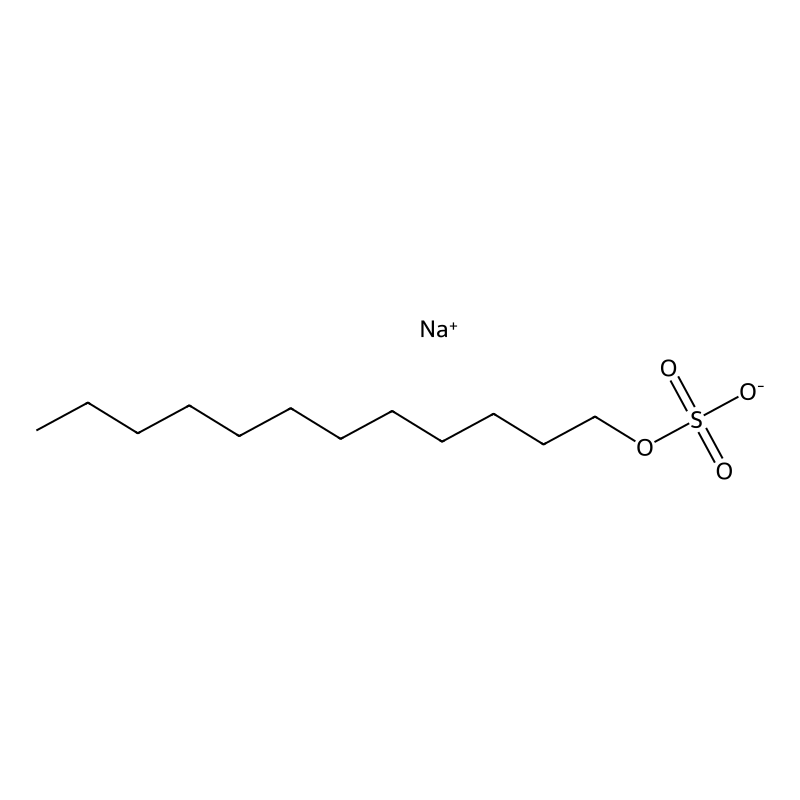

Sodium dodecyl sulfate

C12H25O4S.Na

C12H25NaO4S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C12H25O4S.Na

C12H25NaO4S

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 g dissolves in 10 mL water, giving an opalescent solution

In water, 1.00X10+5 mg/L (temp not specified)

Solubility in water, g/100ml at 20 °C: 15 (moderate)

Synonyms

Canonical SMILES

Isomeric SMILES

- Protein Solubilization: SDS can solubilize membrane proteins, which are typically difficult to study due to their hydrophobic nature. By binding to the hydrophobic regions of these proteins, SDS allows them to stay suspended in aqueous solutions [1].

- Protein Separation: SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) is a fundamental technique for separating proteins based on their size. In SDS-PAGE, all proteins are coated with an equal amount of SDS, giving them a negative charge proportional to their size. When subjected to an electric field, the proteins migrate through a polyacrylamide gel at different rates depending on their size, allowing for their separation [1].

- Protein Unfolding: SDS can be used to unfold proteins for further analysis of their structure and function. By disrupting the protein's native conformation, SDS allows researchers to study the protein's primary sequence and identify potential binding sites for other molecules [2].

[1] The Molecular Basis of the Sodium Dodecyl Sulfate Effect on Human Ubiquitin Structure: A Molecular Dynamics Simulation Study - PMC - NCBI )[2] Sodium dodecyl sulphate: A very useful surfactant for Scientific Invetigations - ResearchGate ()

SDS in Other Scientific Research Applications

Beyond protein research, SDS has various applications in scientific research:

- Micelle Formation: SDS can self-assemble into micelles, which are spherical structures with a hydrophobic core and a hydrophilic shell. These micelles can be used to solubilize hydrophobic molecules in aqueous solutions and are useful in various studies, including drug delivery and membrane mimicry [2].

- Cell Lysis: In some cases, SDS can be used to lyse (break open) cells, releasing their contents for further analysis. This is particularly useful in studies of cellular components and biochemistry [2].

- Environmental Studies: Researchers use SDS to study the environmental fate and effects of various contaminants. SDS can help to extract contaminants from environmental samples and assess their potential toxicity [3].

Sodium dodecyl sulfate is an organic compound with the chemical formula CH₃(CH₂)₁₁OSO₃Na, commonly referred to as sodium lauryl sulfate. It is a widely used anionic surfactant known for its surfactant properties, which make it effective in various cleaning and hygiene products. This compound consists of a hydrophobic hydrocarbon tail and a hydrophilic sulfate head, granting it amphiphilic characteristics that enable it to reduce surface tension and stabilize emulsions. Sodium dodecyl sulfate is derived from dodecanol, a fatty alcohol, and is often produced from natural sources such as coconut and palm oils .

SDS disrupts non-covalent interactions that hold biological molecules like proteins and membranes together. This process is called denaturation. The mechanism involves several steps:

- Adsorption: SDS molecules are attracted to the hydrophobic regions of proteins and membranes due to their hydrophobic tails.

- Disruption: As SDS molecules accumulate, they disrupt the hydrogen bonds, ionic bonds, and van der Waals forces holding the protein or membrane structure together.

- Solubilization: The denatured protein or membrane components become surrounded by SDS molecules and are solubilized in the aqueous environment.

This mechanism allows SDS to be used in various research applications, such as:

- Protein extraction and purification: SDS helps to lyse (break open) cells and solubilize proteins for further analysis [].

- Electrophoresis: SDS coats proteins with a negative charge, allowing for their separation based on size during gel electrophoresis techniques like SDS-PAGE [].

- Membrane disruption: SDS can be used to disrupt cell membranes, releasing intracellular components for study.

- Sulfation Reaction:

- Neutralization:

Additionally, sodium dodecyl sulfate can react with proteins, denaturing them by disrupting non-covalent interactions, which is crucial in biochemical applications such as electrophoresis .

The synthesis of sodium dodecyl sulfate typically involves two main methods:

- Sulfation of Dodecanol: Dodecanol is treated with sulfur trioxide gas to form dodecyl hydrogen sulfate, which is then neutralized with sodium hydroxide.

- Chlorosulfuric Acid Method: Lauryl alcohol can also be sulfated using chlorosulfuric acid, followed by neutralization with an alkali.

These methods yield various grades of sodium dodecyl sulfate, including broad-cut and purified forms suitable for different applications .

Sodium dodecyl sulfate has diverse applications across various industries:

- Cosmetics and Personal Care: Commonly used in shampoos, body washes, and toothpaste for its foaming properties.

- Household Cleaning Products: Acts as a surfactant in detergents and cleaners.

- Pharmaceuticals: Used as an emulsifying agent and in drug delivery systems due to its ability to enhance absorption.

- Biochemical Research: Essential in protein analysis techniques such as sodium dodecyl sulfate polyacrylamide gel electrophoresis (SDS-PAGE), where it denatures proteins for size-based separation .

Research indicates that sodium dodecyl sulfate interacts significantly with proteins and lipids. In biochemical assays, it binds to proteins at a ratio of one molecule per two amino acid residues, imparting a uniform negative charge that facilitates their separation during electrophoresis. Studies have shown that sodium dodecyl sulfate can enhance the transdermal absorption of drugs by disrupting lipid bilayers in skin cells . Additionally, its environmental interactions have been studied concerning biodegradability and toxicity in aquatic ecosystems .

Sodium dodecyl sulfate shares similarities with other surfactants but possesses unique properties that set it apart. Here are some comparable compounds:

Sodium dodecyl sulfate’s strong denaturing ability makes it particularly effective for protein solubilization compared to other surfactants . Its widespread use in both consumer products and scientific research underscores its versatility and importance in various fields.

Solubility Profiles in Polar and Nonpolar Solvents

Sodium dodecyl sulfate exhibits markedly different solubility characteristics across various solvent systems, reflecting its amphiphilic molecular structure. The compound demonstrates exceptional solubility in water, exceeding 130 grams per liter at 20°C [1]. This high aqueous solubility results from the favorable interactions between the anionic sulfate headgroup and the polar water molecules, which effectively stabilize the dissolved surfactant through hydrogen bonding and electrostatic interactions.

| Solvent | Solubility (mg/mL) | Polarity | Reference |

|---|---|---|---|

| Water | >130 | Polar | [1] |

| Methanol | ≥5 | Polar | [2] |

| Ethanol | ≥5 | Polar | [2] |

| DMSO | ≥5 | Polar | [2] |

| DMF | ≥5 | Polar | [2] |

| Chloroform | <5 | Nonpolar | [3] |

| Carbon Tetrachloride | <5 | Nonpolar | [3] |

In polar organic solvents such as methanol, ethanol, dimethyl sulfoxide, and dimethylformamide, sodium dodecyl sulfate maintains significant solubility with values of at least 5 milligrams per milliliter [2]. The form space analysis demonstrates that these solvents provide adequate solvation power through their polar functional groups, which can interact effectively with the sulfate headgroup while accommodating the hydrocarbon tail.

Conversely, nonpolar solvents present substantial limitations for sodium dodecyl sulfate dissolution. In chloroform and carbon tetrachloride, the solubility drops dramatically to less than 5 milligrams per milliliter [3]. This reduced solubility in nonpolar media reflects the inability of these solvents to adequately solvate the ionic sulfate headgroup, despite their compatibility with the dodecyl chain.

The solubility behavior in methanol-water mixed systems reveals concentration-dependent effects on the critical micelle concentration [4] [5]. As the methanol fraction increases, the critical micelle concentration increases correspondingly, indicating reduced surfactant aggregation tendency in the mixed solvent environment. This phenomenon occurs because methanol disrupts the hydrophobic interactions that drive micelle formation in pure water.

Thermal Stability and Phase Transition Behavior

The thermal properties of sodium dodecyl sulfate demonstrate complex phase transition behavior influenced by temperature, concentration, and environmental conditions. The melting point of the pure crystalline material occurs at 204-207°C under standard atmospheric conditions [6] [7], indicating substantial thermal stability of the solid form.

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 204-207°C | DSC | [6] [7] |

| Transition Temperature (Coagel to Liquid Crystal) | 23.5°C | FTIR | [8] |

| Phase Transition (Gaseous Phase) | Above 318 K (45°C) | Molecular Dynamics | [9] [10] |

| Krafft Point Range | 281 K (8°C) | Solubility | [11] |

Molecular dynamics simulations reveal significant temperature-dependent structural transitions at aqueous interfaces [9] [10]. At room temperature, sodium dodecyl sulfate molecules aggregate at the water-vapor interface in a liquid-expanded phase configuration. As temperature increases above 318 K (45°C), the molecules undergo a phase transition to a gaseous-like phase, characterized by increased molecular spreading and reduced intermolecular aggregation [9] [10]. This transition manifests through temperature-dependent changes in two-dimensional molecular arrays, tilt angles, and immersion depths into the aqueous phase.

Fourier transform infrared spectroscopy studies of concentrated sodium dodecyl sulfate-water systems (40 weight percent) reveal multiple phase transitions within a narrow temperature range [8]. The primary transition from liquid crystal to Coagel I occurs at 23.5°C, representing a fundamental reorganization of the surfactant molecular packing. Additional metastable coagel phases (Coagel II and Coagel III) form under specific thermal conditions, with ice formation at 0°C inducing Coagel II, while annealing at -20°C produces the stable Coagel III phase [8].

The aggregation behavior exhibits concentration-dependent temperature effects. At low temperatures, surfactant molecules form crystalline aggregates with ordered molecular arrangements, while elevated temperatures promote micelle formation with increased molecular mobility [12] [13]. The structural transition occurs through changes in conformational flexibility, with gauche defect probability increasing along the hydrocarbon chain as temperature rises.

Desorption free energy profiles demonstrate temperature-dependent behavior at interfaces, with higher desorption energies observed for aggregated states at low temperatures [9] [10]. The free energy profiles depend upon the distribution and phase state of sodium dodecyl sulfate molecules at the interface, providing insights into adsorption thermodynamics and kinetics.

Surface Activity Parameters

Critical Micelle Concentration Determination

The critical micelle concentration represents a fundamental physicochemical parameter characterizing the concentration threshold above which micelle formation occurs. For sodium dodecyl sulfate in pure water at 25°C under atmospheric pressure, the established critical micelle concentration value is 8.2 millimolar [14] [15]. This value represents the point where additional surfactant molecules preferentially form micellar aggregates rather than remaining as individual monomers in solution.

| Solvent System | CMC (mM) | Method | Reference |

|---|---|---|---|

| Pure Water (25°C) | 8.2 | Literature | [14] [15] |

| Water (303.15 K) | 8.5 | Conductivity | [16] |

| Water (298 K) | 8.0 | Surface Tension | [17] |

| Methanol | Higher than water | Conductivity | [4] [5] |

| Ethanol | Higher than water | Conductivity | [5] |

| DMSO | Higher than water | Conductivity | [2] |

| Choline Chloride/Urea DES | Lower than water | Surface Tension | [18] |

Temperature effects on critical micelle concentration demonstrate measurable variations, with values of 8.5 millimolar at 303.15 K determined through conductivity measurements [16]. Surface tension methodologies yield consistent results, with critical micelle concentration values of 8.0 millimolar at 298 K [17]. These slight variations reflect the temperature dependence of micellization thermodynamics and the precision limitations of different analytical techniques.

Solvent composition profoundly influences critical micelle concentration values. In methanol-water and ethanol-water mixed systems, the critical micelle concentration increases with increasing organic solvent content [4] [5]. This increase occurs because organic cosolvents reduce the driving force for micellization by improving the solubility of the hydrophobic tail groups and disrupting the structured water network that stabilizes micelles.

Deep eutectic solvents present unique micellization environments. In choline chloride-urea systems, sodium dodecyl sulfate exhibits lower critical micelle concentration values compared to aqueous solutions [18]. When plotted against mole fraction rather than molar concentration, the critical micelle concentration in deep eutectic solvents approximates that observed in water, suggesting similar molecular-level driving forces for aggregation despite the different bulk solvent properties.

Ionic liquid systems demonstrate complex effects on critical micelle concentration values. The presence of ionic liquids with short alkyl chains increases the critical micelle concentration, while ionic liquids containing longer alkyl chains decrease these values [19]. This behavior reflects competitive interactions between ionic liquid cations and sodium dodecyl sulfate molecules, with longer alkyl chains promoting mixed micelle formation.

Micellar Aggregation Dynamics

The aggregation behavior of sodium dodecyl sulfate demonstrates complex dependencies on solution conditions, temperature, and the presence of additives. In pure water at the critical micelle concentration and 25°C, the average aggregation number is approximately 62 molecules per micelle [14]. This value represents the equilibrium between attractive hydrophobic interactions that promote aggregation and electrostatic repulsion between anionic headgroups that limits micelle size.

| Condition | Aggregation Number | Temperature | Reference |

|---|---|---|---|

| Water at CMC | 62 | 25°C | [14] |

| Water with Ionic Liquids | Increases with IL concentration | Room temperature | [20] [21] |

| Ethylene Glycol mixtures | Decreases with EG content | Various | [5] |

| Mixed surfactant systems | Variable | Various | [22] [23] |

Molecular dynamics simulations provide detailed insights into aggregation kinetics and mechanisms [12] [13]. Starting from randomly distributed sodium dodecyl sulfate molecules, initial aggregation occurs rapidly within the first few nanoseconds of simulation time. The aggregation process exhibits temperature-dependent structural transitions, with crystalline aggregates forming at low temperatures and micellar structures developing at elevated temperatures.

The internal dynamics of micelles involve two distinct motional components: global diffusion of the entire micelle and faster internal motions of individual monomers [24]. The global diffusion follows Fickian behavior with diffusion coefficients consistent with dynamic light scattering measurements. Internal motions involve localized translational movements of hydrogen atoms within spherical volumes that increase linearly along the dodecyl chain, with atoms closer to the headgroup exhibiting more restricted mobility.

Ionic liquid additives significantly modify aggregation behavior. The aggregation number increases with increasing ionic liquid concentration due to incorporation of oppositely charged ionic liquid cations into the micellar structure [20] [21]. This incorporation leads to larger aggregate formation, with the ionic liquid cations serving as bound counterions that partially neutralize the negative charge of the sulfate headgroups.

In ethylene glycol-water mixtures, aggregation numbers decrease with increasing ethylene glycol content [5]. This reduction occurs because ethylene glycol disrupts the hydrophobic interactions that drive micelle formation while providing alternative solvation for both hydrophobic and hydrophilic regions of the surfactant molecules.

Mixed surfactant systems exhibit complex aggregation behavior dependent on the nature and concentration of cosurfactants [22] [23]. In sodium dodecyl sulfate-rhamnolipid mixtures, synergistic interactions promote enhanced aggregation with modified thermodynamic parameters. The parameter of intermolecular interactions indicates synergistic effects in both surface tension reduction and micelle formation.

Spectroscopic Characterization

FTIR Spectral Signatures

Fourier transform infrared spectroscopy provides comprehensive characterization of the molecular structure and conformational behavior of sodium dodecyl sulfate in various phases and environments. The infrared spectrum exhibits characteristic absorption bands corresponding to both the hydrophobic alkyl chain and the hydrophilic sulfate headgroup.

| Functional Group | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| C-H stretching (asymmetric) | ~2920 | CH₂ asymmetric stretch | [8] [3] [25] |

| C-H stretching (symmetric) | ~2850 | CH₂ symmetric stretch | [8] [3] [25] |

| C-H scissoring | ~1468 | CH₂ scissoring | [8] [3] [25] |

| S=O stretching (asymmetric) | ~1250 | SO₄²⁻ asymmetric stretch | [8] [3] [25] |

| S=O stretching (symmetric) | ~1080 | SO₄²⁻ symmetric stretch | [8] [3] [25] |

| S-O stretching | ~1000-1100 | S-O stretch | [8] [3] [25] |

The alkyl chain region displays prominent C-H stretching vibrations with asymmetric stretching occurring near 2920 cm⁻¹ and symmetric stretching at approximately 2850 cm⁻¹ [8] [3] [25]. These bands provide information about chain conformation and packing, with frequency shifts indicating changes in molecular environment and intermolecular interactions. The C-H scissoring vibration appears around 1468 cm⁻¹, reflecting the conformational state of the methylene groups along the hydrocarbon chain.

The sulfate headgroup region exhibits multiple characteristic absorption bands reflecting the complex vibrational modes of the SO₄²⁻ group. The asymmetric S=O stretching vibration occurs near 1250 cm⁻¹, while the symmetric S=O stretching appears around 1080 cm⁻¹ [8] [3] [25]. Additional S-O stretching vibrations manifest in the 1000-1100 cm⁻¹ region, providing insights into the headgroup environment and hydrogen bonding interactions.

Phase transition studies utilizing temperature-dependent infrared spectroscopy reveal conformational changes accompanying structural transitions [8]. The coagel to liquid crystal transition at 23.5°C produces measurable changes in both headgroup and tail group vibrational characteristics. Ice formation and annealing effects induce specific spectroscopic signatures associated with different coagel phases, demonstrating the sensitivity of infrared spectroscopy to molecular packing arrangements.

Surface adsorption studies employ infrared reflection spectroscopy to characterize sodium dodecyl sulfate films at solid-liquid interfaces [25] [26]. Subtractively normalized interfacial Fourier transform infrared reflection spectroscopy reveals potential-dependent conformational changes at gold electrode surfaces. The spectroscopic data indicate liquid-crystalline alkyl chain states rather than gel states in adsorbed films, with headgroup orientation varying between ordered and disordered configurations depending on electrode potential.

Adsorption on germanium substrates in nonpolar solvents demonstrates modified spectroscopic characteristics compared to aqueous systems [3] [27]. The infrared bands exhibit frequency shifts and intensity changes reflecting altered molecular environments and surface interactions. Atomic force microscopy imaging combined with infrared spectroscopy provides complementary information about surface morphology and molecular organization.

NMR Chemical Shift Analysis

Nuclear magnetic resonance spectroscopy provides detailed molecular-level information about the structure, dynamics, and interactions of sodium dodecyl sulfate in solution and micellar systems. Proton NMR chemical shifts offer particularly sensitive probes of molecular environment and conformation changes.

| Proton Position | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Terminal CH₃ | 0.84-0.86 | Triplet | [28] [29] |

| CH₂ (bulk chain) | 1.25-1.48 | Multiplet | [28] [29] |

| CH₂ (α to SO₄) | 3.70-3.72 | Triplet | [28] [29] |

| CH₂ (β to SO₄) | 1.60-1.65 | Multiplet | [28] [29] |

The terminal methyl group exhibits a characteristic triplet pattern at 0.84-0.86 parts per million, reflecting coupling with the adjacent methylene group [28] [29]. The bulk methylene protons along the hydrocarbon chain appear as complex multiplets in the 1.25-1.48 parts per million region, with exact chemical shifts varying slightly based on chain position and molecular environment.

The methylene protons adjacent to the sulfate group (α-position) display distinctive downfield chemical shifts at 3.70-3.72 parts per million due to the deshielding effect of the electronegative sulfate group [28] [29]. These protons appear as triplets due to coupling with the neighboring β-methylene group. The β-methylene protons resonate at 1.60-1.65 parts per million as complex multiplets reflecting their intermediate environment between the polar headgroup and the hydrophobic chain.

Concentration-dependent chemical shift changes provide insights into micellization processes [30] [29]. Below the critical micelle concentration, sodium dodecyl sulfate exists as individual monomers with characteristic chemical shift patterns. Above the critical micelle concentration, chemical shifts change due to the altered magnetic environment within micellar aggregates, with headgroup protons experiencing different shielding effects compared to monomeric species.

Two-dimensional nuclear Overhauser enhancement spectroscopy reveals spatial relationships between protons in micellar systems [31] [32]. In monomeric systems below the critical micelle concentration, diagonal and cross peaks exhibit opposite signs compared to micellar systems above the critical micelle concentration. These spectroscopic differences reflect changes in molecular tumbling rates and correlation times associated with aggregation.

Pulsed field gradient NMR diffusion measurements provide complementary information about molecular mobility and association [33] [29]. The diffusion coefficients of sodium dodecyl sulfate molecules decrease upon micelle formation, with the extent of change reflecting the degree of association and micelle size. This technique enables determination of critical micelle concentration values through analysis of diffusion coefficient changes and permits calculation of aggregation numbers through quantitative analysis of mobility changes.

Purity

Physical Description

Other Solid; Liquid; Pellets or Large Crystals; Liquid, Other Solid; Dry Powder

White or cream-colored solid; [Merck Index] White to pale yellow paste or liquid; [CAMEO] White powder; [MSDSonline]

WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.

Color/Form

Small, white or light-yellow crystals

White to cream-colored crystals, flakes or powde

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

1.6 (LogP)

log Kow = 1.60

1.6

Odor

Slight, characteristic odo

Decomposition

Appearance

Melting Point

204 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 12 of 3083 companies. For more detailed information, please visit ECHA C&L website;

Of the 80 notification(s) provided by 3071 of 3083 companies with hazard statement code(s):;

H228 (31.49%): Flammable solid [Danger Flammable solids];

H302 (96.06%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (99.84%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (57.38%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (36.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (10.09%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (33.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (26.21%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

/VET/ Sodium lauryl sulfate is used as a flea and tick repellant in one registered pesticide product--a flea and tick shampoo for cats and dogs. Sodium lauryl sulfate also is a widely used component of many nonpesticidal consumer products currently marketed in the United States, including shampoos and fruit juices.

/VET/ as wetting agent for some antibiotics & antimicrobials (tylosin, sulfaquinoxaline, tyrothricin, etc) for oral & topical use. Widely used in ointment bases & as wetting agent for some insecticides & anthelmintics. Also useful in producing clear gel shampoos.

/EXPL THER/ About 1/3 of HIV positive mothers transmit the virus to their newborns, and 1/2 of these infections occur during breastfeeding. Sodium dodecyl sulfate (SDS), an anionic surfactant, is a common ingredient of cosmetic and personal care products. SDS is "readily biodegradable" with low toxicity and "is of no concern with respect to human health". Up to 1 g of SDS/kg is the maximum safe dose for children. Alkyl sulfates, including SDS, are microbicidal against HIV types 1 and 2, herpes simplex virus type 2 (HSV-2), human papillomaviruses and chlamydia. /The study/ hypothesizes that SDS treatment of milk will inactivate HIV-1 without significant harm to its nutritional value and protective functions and may define a treatment of choice for breastwas at 37 degrees C for 10 min. SDS-PAGE and Lowry were used to analyze protein content. Antibody content and function was studied by rocket immunoelectrophoresis (RIE), immunoturbodimentric (ITM) quantitation and ELISA. The creamatocrit was also analyzed. HIV-1 infectivity was measured by MAGI assay. SDS removal was by Detergent-OutN (Geno Technology, Inc.). SDS quantitation is by methylene blue-chloroform method. Inactivation of HIV-1 with SDS occurs at or above 0.025%. In milk samples, 1% and 0.1% SDS reduced HSV-2 infectivity. At least 90% of SDS can be efficiently removed with Detergent-OutN, with protein recovery of 80%-100%. Gross protein species are conserved as indicated by PAGE analyses. Fat and energy content of SDS-treated breast milk remains unchanged. 0.1% SDS can be removed from human milk without altering the creamatocrit. ELISA of serum IgG (rubella) proved it remains functional in the presence of SDS and after its removal. sIgA, IgG and IgM in breast milk are conserved after SDS-treatment when measured by RIE and ITM. CONCLUSIONS: SDS (0.025%) can inactivate HIV-1 in vitro and HSV-2 in breast milk. SDS can be efficiently removed from milk samples. SDS treatment of milk does not significantly alter protein content. Antibody function in serum and levels in breast milk are maintained after treatment and removal of SDS. 0.1% SDS does not alter fat concentration in milk and energy content is conserved. SDS or related compounds may be used to prevent breast milk transmission of HIV-1.

/EXPL THER/ A broad-spectrum vaginal microbicide must be effective against a variety of sexually transmitted disease pathogens and be minimally toxic to the cell types found within the vaginal epithelium, including vaginal keratinocytes. /The study/ assessed the sensitivity of primary human vaginal keratinocytes to potential topical vaginal microbicides nonoxynol-9 (N-9), C31G, and sodium dodecyl sulfate (SDS). Direct immunofluorescence and fluorescence-activated cell sorting analyses demonstrated that primary vaginal keratinocytes expressed epithelial cell-specific keratin proteins. Experiments that compared vaginal keratinocyte sensitivity to each agent during a continuous, 48-hr exposure demonstrated that primary vaginal keratinocytes were almost five times more sensitive to N-9 than to either C31G or SDS. To evaluate the effect of multiple microbicide exposures on cell viability, primary vaginal keratinocytes were exposed to N-9, C31G, or SDS three times during a 78-hr period. In these experiments, cells were considerably more sensitive to C31G than to N-9 or SDS at lower concentrations within the range tested. When agent concentrations were chosen to result in an endpoint of 25% viability after three daily exposures, each exposure decreased cell viability at the same constant rate. When time-dependent sensitivity during a continuous 48-hr exposure was examined, exposure to C31G for 18 hr resulted in losses in cell viability not caused by either N-9 or SDS until at least 24 to 48 hr. Cumulatively, these results reveal important variations in time- and concentration-dependent sensitivity to N-9, C31G, or SDS within populations of primary human vaginal keratinocytes cultured in vitro. These investigations represent initial steps toward both in vitro modeling of the vaginal microenvironment and studies of factors that impact the in vivo efficacy of vaginal topical microbicides.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Flammable;Corrosive;Irritant

Impurities

Other CAS

1335-72-4

8012-56-4

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Agrochemicals -> Pesticides

Cosmetics -> Denaturant; Foaming; Surfactant; Emulsifying

Methods of Manufacturing

Sulfation of lauryl alcohol, followed by neutralization with sodium carbonate.

General Manufacturing Information

Miscellaneous Manufacturing

Printing Ink Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Custom Compounding of Purchased Resins

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Adhesive Manufacturing

Paint and Coating Manufacturing

Not Known or Reasonably Ascertainable

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Wholesale and Retail Trade

Sulfuric acid monododecyl ester sodium salt (1:1): ACTIVE

Sodium dodecyl sulphate is commercially available as solids (powder or needles) of > 90 % purity. Technical-grade sodium lauryl sulphate is commercially available as solution of variable solid content. It has a purity of about 70%, with respect to the dry material.

Analytic Laboratory Methods

A method is described for determining the concentration of total alkyl sulfates in surface water and wastewater samples. The detection limit is reported as <5 ug/L.

Clinical Laboratory Methods

Storage Conditions

Interactions

The barrier perturbation pattern and molecular markers of inflammation upon tandem repeated irritation in chronologically aged skin have not been previously studied. /The study/ aimed to investigate the barrier impairment kinetic and in vivo cytokine profile following sequential irritation with sodium lauryl sulfate (SLS) and undiluted toluene (Tol) in aged compared with young skin. Four fields on the volar forearm of healthy aged and young volunteers (median age, respectively, 63.9 and 32.6 years) were sequentially exposed to 0.5% SLS and undiluted toluene in a controlled tandem repeated irritation test; an adjacent nontreated field served as control. The permeability barrier function was monitored by repeated measurements of transepidermal water loss (TEWL), capacitance and erythema every 24 hr up to 96 hr. The stratum corneum cytokines were harvested by sequential tape stripping and quantified by multiplex bead array and enzyme-linked immunosorbent assay. Compared with young skin, aged skin was characterized by delayed and/or less pronounced alterations in the visual irritation score, TEWL, chromametry a*-value and capacitance, assessed by the respective delta-values for each parameter and monitoring time point. In both groups, exposure to SLS/SLS, SLS/Tol and Tol/SLS resulted in decreased interleukin (IL)-1alpha levels, whereas the application of Tol/Tol induced an increase in IL-1alpha. Furthermore, decreased IL-1 receptor antagonist (IL-1RA) levels and a lower IL-1RA/IL-1alpha ratio were found following repeated exposure to the irritants. Our results provide evidence for selective alterations in the cytokine profile and distinct barrier impairment kinetic following tandem repeated irritation with SLS and Tol in aged compared with young skin in vivo.

The influence of sodium lauryl sulfate (SLS) on the efficacies of topical gel formulations of foscarnet against herpes simplex virus type 1 (HSV-1) cutaneous infection has been evaluated in mice. A single application of the gel formulation containing 3% foscarnet given 24 hr postinfection exerted only a modest effect on the development of herpetic skin lesions. Of prime interest, the addition of 5% SLS to this gel formulation markedly reduced the mean lesion score. The improved efficacy of the foscarnet formulation containing SLS could be attributed to an increased penetration of the antiviral agent into the epidermis. In vitro, SLS decreased in a concentration-dependent manner the infectivities of herpes viruses for Vero cells. SLS also inhibited the HSV-1 strain F-induced cytopathic effect. Combinations of foscarnet and SLS resulted in subsynergistic to subantagonistic effects, depending on the concentration used. Foscarnet in phosphate-buffered saline decreased in a dose-dependent manner the viability of cultured human skin fibroblasts. This toxic effect was markedly decreased when foscarnet was incorporated into the polymer matrix. The presence of SLS in the gel formulations did not alter the viabilities of these cells. The use of gel formulations containing foscarnet and SLS could represent an attractive approach to the treatment of herpetic mucocutaneous lesions, especially those caused by acyclovir-resistant strains.

The mechanisms of herpes simplex virus (HSV) inactivation by sodium lauryl sulfate (SLS) and n-lauroylsarcosine (LS), two anionic surfactants with protein denaturant potency, have been evaluated in cultured cells. Results showed that pretreatment of HSV type 1 (HSV-1) strain F and HSV-2 strain 333 with either surfactant inhibited, in a concentration- and time-dependent manner, their infectivities on Vero cells. SLS was a more potent inhibitor of HSV-2 strain 333 infectivity than LS with respect to the concentration (4.8-fold lower) and time (2.4-fold shorter) required to completely inactivate the virus. No inhibition of both herpes virus strains infectivities was observed when Vero cells were pretreated with either surfactant. LS prevented the binding of HSV-2 strain 333 to cells without affecting the stable attachment and the rate of penetration into cells, whereas SLS exerted the opposite effect. Both SLS and LS inhibited, in a concentration-dependent manner, the HSV-2 strain 333-induced cytopathic effect, probably by affecting newly synthesized virions that come into contact with surfactant molecules present in culture medium. The pretreatment of HSV-2 strain 333 with specific combinations of SLS and LS concentrations inhibited the viral infectivity in a synergistic manner and resulted in only a small increase in their toxicities for exponentially growing Vero cells compared with that caused by each compound alone. Taken together, these results suggest that SLS and LS, alone or combined, could represent potent candidates as microbicides in topical vaginal formulations to prevent the transmission of herpes and possibly other pathogens that cause sexually transmitted diseases, including human immunodeficiency virus type 1.

For more Interactions (Complete) data for SODIUM LAURYL SULFATE (6 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Vikhlyantsev IM, Podlubnaya ZA. Nuances of electrophoresis study of titin/connectin. Biophys Rev. 2017 Jun;9(3):189-199. doi: 10.1007/s12551-017-0266-6. Epub 2017 May 29. Review. PubMed PMID: 28555301; PubMed Central PMCID: PMC5498330.

3: Barra Caracciolo A, Cardoni M, Pescatore T, Patrolecco L. Characteristics and environmental fate of the anionic surfactant sodium lauryl ether sulphate (SLES) used as the main component in foaming agents for mechanized tunnelling. Environ Pollut. 2017 Jul;226:94-103. doi: 10.1016/j.envpol.2017.04.008. Epub 2017 Apr 12. Review. PubMed PMID: 28411499.

4: Lei J, Wei S, Ren L, Hu S, Chen P. Hydrolysis mechanism of carbendazim hydrolase from the strain Microbacterium sp. djl-6F. J Environ Sci (China). 2017 Apr;54:171-177. doi: 10.1016/j.jes.2016.05.027. Epub 2016 Jul 9. Review. PubMed PMID: 28391926.

5: Kachuk C, Doucette AA. The benefits (and misfortunes) of SDS in top-down proteomics. J Proteomics. 2018 Mar 20;175:75-86. doi: 10.1016/j.jprot.2017.03.002. Epub 2017 Mar 8. Review. PubMed PMID: 28286130.

6: Murphy S, Dowling P, Ohlendieck K. Comparative Skeletal Muscle Proteomics Using Two-Dimensional Gel Electrophoresis. Proteomes. 2016 Sep 9;4(3). pii: E27. doi: 10.3390/proteomes4030027. Review. PubMed PMID: 28248237; PubMed Central PMCID: PMC5217355.

7: Chen T, Chen Y, Stella C, Medley CD, Gruenhagen JA, Zhang K. Antibody-drug conjugate characterization by chromatographic and electrophoretic techniques. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Oct 1;1032:39-50. doi: 10.1016/j.jchromb.2016.07.023. Epub 2016 Jul 14. Review. PubMed PMID: 27451254.

8: Barhoum S, Palit S, Yethiraj A. Diffusion NMR studies of macromolecular complex formation, crowding and confinement in soft materials. Prog Nucl Magn Reson Spectrosc. 2016 May;94-95:1-10. doi: 10.1016/j.pnmrs.2016.01.004. Epub 2016 Feb 4. Review. PubMed PMID: 27247282.

9: Blume-Peytavi U, Lavender T, Jenerowicz D, Ryumina I, Stalder JF, Torrelo A, Cork MJ. Recommendations from a European Roundtable Meeting on Best Practice Healthy Infant Skin Care. Pediatr Dermatol. 2016 May;33(3):311-21. doi: 10.1111/pde.12819. Epub 2016 Feb 26. Review. PubMed PMID: 26919683; PubMed Central PMCID: PMC5069619.

10: Fartasch M. Wet Work and Barrier Function. Curr Probl Dermatol. 2016;49:144-51. doi: 10.1159/000441590. Epub 2016 Feb 4. Review. PubMed PMID: 26844906.

11: Bondi CA, Marks JL, Wroblewski LB, Raatikainen HS, Lenox SR, Gebhardt KE. Human and Environmental Toxicity of Sodium Lauryl Sulfate (SLS): Evidence for Safe Use in Household Cleaning Products. Environ Health Insights. 2015 Nov 17;9:27-32. doi: 10.4137/EHI.S31765. eCollection 2015. Review. PubMed PMID: 26617461; PubMed Central PMCID: PMC4651417.

12: Takeda K, Moriyama Y. Kinetic Aspects of Surfactant-Induced Structural Changes of Proteins - Unsolved Problems of Two-State Model for Protein Denaturation -. J Oleo Sci. 2015;64(11):1143-58. doi: 10.5650/jos.ess15157. Epub 2015 Oct 14. Review. PubMed PMID: 26468232.

13: Sett S, Karakashev SI, Smoukov SK, Yarin AL. Ion-specific effects in foams. Adv Colloid Interface Sci. 2015 Nov;225:98-113. doi: 10.1016/j.cis.2015.08.007. Epub 2015 Aug 22. Review. PubMed PMID: 26386757.

14: Anwar MM, El-Haggar RS, Zaghary WA. Salmeterol Xinafoate. Profiles Drug Subst Excip Relat Methodol. 2015;40:321-69. doi: 10.1016/bs.podrm.2015.02.002. Epub 2015 Apr 1. Review. PubMed PMID: 26051688.

15: Fuchs A, Leigh M, Kloefer B, Dressman JB. Advances in the design of fasted state simulating intestinal fluids: FaSSIF-V3. Eur J Pharm Biopharm. 2015 Aug;94:229-40. doi: 10.1016/j.ejpb.2015.05.015. Epub 2015 May 29. Review. PubMed PMID: 26032292.

16: Baktavachalam GB, Delaney B, Fisher TL, Ladics GS, Layton RJ, Locke ME, Schmidt J, Anderson JA, Weber NN, Herman RA, Evans SL. Transgenic maize event TC1507: Global status of food, feed, and environmental safety. GM Crops Food. 2015;6(2):80-102. doi: 10.1080/21645698.2015.1054093. Review. PubMed PMID: 26018138; PubMed Central PMCID: PMC5033190.

17: Faulk DM, Wildemann JD, Badylak SF. Decellularization and cell seeding of whole liver biologic scaffolds composed of extracellular matrix. J Clin Exp Hepatol. 2015 Mar;5(1):69-80. doi: 10.1016/j.jceh.2014.03.043. Epub 2014 Mar 28. Review. PubMed PMID: 25941434; PubMed Central PMCID: PMC4415199.

18: Elkerbout TA, Slot DE, Bakker EW, Van der Weijden GA. Chlorhexidine mouthwash and sodium lauryl sulphate dentifrice: do they mix effectively or interfere? Int J Dent Hyg. 2016 Feb;14(1):42-52. doi: 10.1111/idh.12125. Epub 2015 Apr 16. Review. PubMed PMID: 25880828.

19: Piñeiro L, Novo M, Al-Soufi W. Fluorescence emission of pyrene in surfactant solutions. Adv Colloid Interface Sci. 2015 Jan;215:1-12. doi: 10.1016/j.cis.2014.10.010. Epub 2014 Nov 12. Review. PubMed PMID: 25466688.

20: Altenburg A, El-Haj N, Micheli C, Puttkammer M, Abdel-Naser MB, Zouboulis CC. The treatment of chronic recurrent oral aphthous ulcers. Dtsch Arztebl Int. 2014 Oct 3;111(40):665-73. doi: 10.3238/arztebl.2014.0665. Review. PubMed PMID: 25346356; PubMed Central PMCID: PMC4215084.